2-Diazonio-1-ethoxy-3-hydroxy-4-methylpent-1-en-1-olate
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Overview
Description
2-Diazonio-1-ethoxy-3-hydroxy-4-methylpent-1-en-1-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, an ethoxy group, a hydroxy group, and a methyl group attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-3-hydroxy-4-methylpent-1-en-1-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) to convert the amine into the corresponding diazonium salt. The ethoxy and hydroxy groups are introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-ethoxy-3-hydroxy-4-methylpent-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiols can react with the diazonium group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
2-Diazonio-1-ethoxy-3-hydroxy-4-methylpent-1-en-1-olate has several scientific research applications:
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-ethoxy-3-hydroxy-4-methylpent-1-en-1-olate involves the reactivity of the diazonium group. This group can undergo various reactions, such as coupling with aromatic compounds to form azo dyes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1-methoxy-4-methylpent-1-en-1-olate
- 2-Diazonio-1-ethoxy-3-hydroxy-4-methylhex-1-en-1-olate
- 2-Diazonio-1-ethoxy-3-hydroxy-4-methylbut-1-en-1-olate
Uniqueness
2-Diazonio-1-ethoxy-3-hydroxy-4-methylpent-1-en-1-olate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical transformations, making it valuable in various fields of research and industry.
Properties
CAS No. |
38491-54-2 |
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Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
ethyl 2-diazo-3-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C8H14N2O3/c1-4-13-8(12)6(10-9)7(11)5(2)3/h5,7,11H,4H2,1-3H3 |
InChI Key |
GCJMHDXPYTYUNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(C(C)C)O |
Origin of Product |
United States |
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